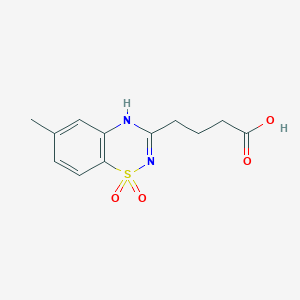
4-(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent like toluene or xylene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a sulfone derivative, while reduction with sodium borohydride may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: Due to its antihypertensive, antidiabetic, and anticancer properties, the compound is studied for its potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its diverse chemical reactivity and biological activities.
Wirkmechanismus
The mechanism of action of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, its antihypertensive effect is attributed to its ability to inhibit the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antidiabetic activity is linked to its ability to activate the ATP-sensitive potassium channels in pancreatic beta cells, promoting insulin secretion .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications as chlorothiazide.
Benzothiadiazine-1,1-dioxide derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological activities.
The uniqueness of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives.
Eigenschaften
CAS-Nummer |
101064-05-5 |
|---|---|
Molekularformel |
C12H14N2O4S |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
4-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-8-5-6-10-9(7-8)13-11(14-19(10,17)18)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
YCSBJVMEWUMATK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















